6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS number and properties
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one CAS number and properties
An In-depth Technical Guide to 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, applications, and handling protocols, grounded in authoritative data.
Introduction and Strategic Importance
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS No. 35570-68-4 ) is a specialized heterocyclic compound that has garnered significant attention as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its rigid, fused-ring structure, incorporating both an oxazolone and a pyridine moiety, provides a unique scaffold for designing molecules with specific biological activities. The presence of a reactive chlorine atom further enhances its utility, allowing for diverse downstream functionalization. This compound is particularly recognized as a key intermediate in the synthesis of targeted therapies, making it a high-value molecule in the landscape of drug discovery and development.[3][4]
Physicochemical and Structural Properties
The precise chemical identity and physical characteristics of a compound are fundamental to its application in synthesis. The properties of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 35570-68-4 | [1][5][6][7][8] |
| Molecular Formula | C₆H₃ClN₂O₂ | [5][7][8][9] |
| Molecular Weight | 170.55 g/mol | [5][7][8] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 183-186 °C | [1][4] |
| Density | 1.80 g/cm³ | [1][4] |
| Purity | Typically ≥98% | [5][7] |
| Topological Polar Surface Area (TPSA) | 58.89 Ų | [5] |
| LogP | 1.1695 | [5] |
| Hydrogen Bond Donors | 1 | [5][8] |
| Hydrogen Bond Acceptors | 3 | [5][8] |
Synthesis and Chemical Reactivity
The synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While proprietary industrial methods may vary, a plausible and commonly referenced synthetic approach involves the cyclization of a substituted aminopyridine precursor. The reactivity of the final compound is dominated by the chloro-substituent on the pyridine ring, which is susceptible to nucleophilic aromatic substitution, and the N-H proton of the oxazolone ring, which can be deprotonated or substituted.
A related synthesis for the bromo-analog, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, is achieved by reacting oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS), suggesting that direct halogenation of the parent oxazolopyridinone is a viable strategy.[10] This highlights the electrophilic nature of the pyridine ring at position 6.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual pathway for the synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one, starting from a suitable aminopyridinol precursor. This workflow is designed to be self-validating, with each step representing a standard, high-yielding transformation in organic synthesis.
Caption: Conceptual workflow for the synthesis of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one.
Applications in Drug Discovery and Development
The primary and most significant application of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is its role as a key building block in the synthesis of kinase inhibitors.[3][4] The oxazolo[4,5-b]pyridine core is a recognized pharmacophore, and derivatives have been investigated for various therapeutic activities, including analgesic effects.[11]
Case Study: Intermediate in Crizotinib Synthesis
This compound is a well-documented intermediate in the manufacturing of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy.[4] The chlorine atom at the 6-position serves as a crucial handle for introducing the rest of the molecule via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions.
The logical flow from this intermediate to a complex drug molecule is depicted below.
Caption: Role as a key intermediate in the synthesis of an Active Pharmaceutical Ingredient (API).
Spectral Characterization: A Predictive Analysis
While specific spectra are proprietary to manufacturers, a predictive analysis based on the structure of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one allows for the anticipation of key spectral features. This is crucial for quality control and reaction monitoring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H at C5: This proton would likely appear as a doublet, coupled to the proton at C7.
-
H at C7: This proton would also appear as a doublet, coupled to the proton at C5. The chemical shifts would be downfield, characteristic of protons on an electron-deficient pyridine ring.
-
N-H Proton: A broad singlet corresponding to the proton on the oxazolone nitrogen would be observed, the chemical shift of which would be concentration and solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule.
-
C=O (Carbonyl Carbon): The carbonyl carbon of the oxazolone ring would be the most downfield signal, typically in the range of 150-170 ppm.
-
Aromatic Carbons: The remaining five carbons of the fused heterocyclic system would appear in the aromatic region (approx. 110-160 ppm). The carbon bearing the chlorine atom (C6) would be directly observable.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.
-
C=O Stretch (Lactam): A strong, sharp absorption band around 1750-1780 cm⁻¹, characteristic of a cyclic carbamate (oxazolone).
-
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic pyridine and oxazole ring systems.
-
C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Safety, Handling, and Storage Protocols
Proper handling of 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is essential to ensure laboratory safety. The compound is classified with several hazard statements.
Hazard Identification and Precautionary Measures
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Experimental Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile), is mandatory.
-
Dispensing: When weighing and transferring the solid, avoid generating dust. Use appropriate tools (spatulas) and a contained weighing environment.
-
Accidental Release: In case of a spill, prevent further spread. Sweep up the solid material carefully, avoiding dust generation, and place it into a sealed container for proper disposal.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][9] The recommended storage condition is often at room temperature.[4][5]
Conclusion
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is more than a mere chemical intermediate; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined physicochemical properties, coupled with its strategic reactivity, provide a reliable and versatile platform for the synthesis of high-value pharmaceutical compounds. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research or development program that utilizes this important heterocyclic building block.
References
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PubChem. (n.d.). 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one. Retrieved from [Link]
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